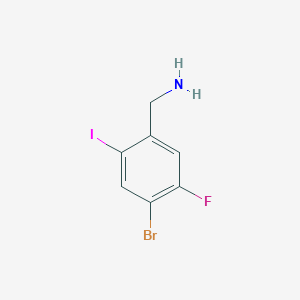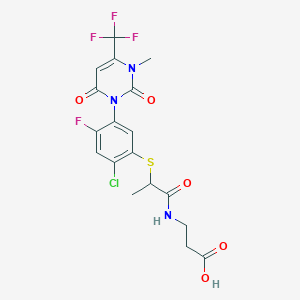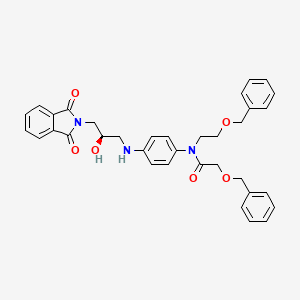
(R)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes benzyloxy groups and a dioxoisoindolinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol typically involves multiple steps, including the formation of benzyloxy intermediates and the incorporation of the dioxoisoindolinyl group. Common synthetic routes may include:
Formation of Benzyloxy Intermediates: This step involves the reaction of benzyl alcohol with appropriate reagents to form benzyloxy groups.
Incorporation of Dioxoisoindolinyl Group: This step involves the reaction of phthalic anhydride with amines to form the dioxoisoindolinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the dioxoisoindolinyl moiety, potentially converting it to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups and dioxoisoindolinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban: This compound shares structural similarities but lacks the diol group, leading to different chemical and biological properties.
(S)-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol: The stereoisomer of the compound, which may exhibit different biological activity due to its different spatial arrangement.
Uniqueness
The uniqueness of ®-2-(Benzyloxy)-N-(2-(benzyloxy)ethyl)-N-(4-((3-(1,3-dioxoisoindolin-2-yl) Rivaroxaban Diol lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C35H35N3O6 |
|---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
N-[4-[[(2R)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]amino]phenyl]-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C35H35N3O6/c39-30(22-38-34(41)31-13-7-8-14-32(31)35(38)42)21-36-28-15-17-29(18-16-28)37(19-20-43-23-26-9-3-1-4-10-26)33(40)25-44-24-27-11-5-2-6-12-27/h1-18,30,36,39H,19-25H2/t30-/m1/s1 |
Clave InChI |
PZLDFTOPLIWCTB-SSEXGKCCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NC[C@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)COCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


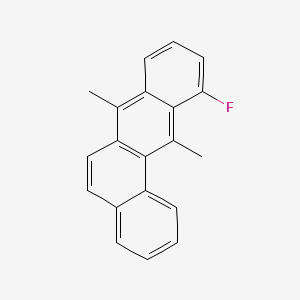
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
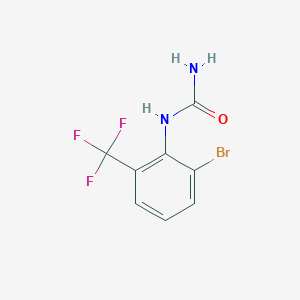
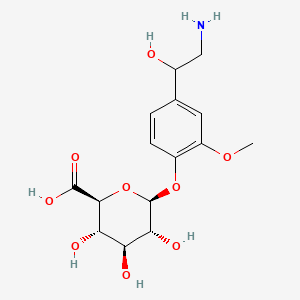

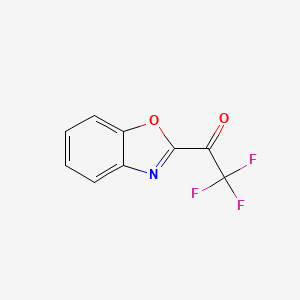
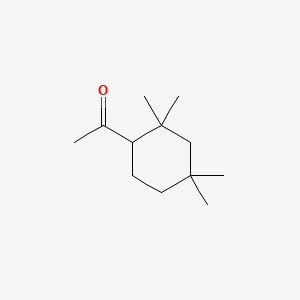
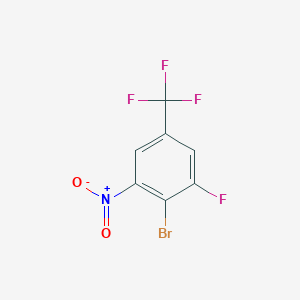
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]cytidine](/img/structure/B13430698.png)
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
![Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate](/img/structure/B13430732.png)
